7H-Furo(3,2-g)(1)benzopyran-2-carboxylic acid, 5,9-dimethyl-7-oxo-, methyl ester
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Overview
Description
7H-Furo(3,2-g)(1)benzopyran-2-carboxylic acid, 5,9-dimethyl-7-oxo-, methyl ester: is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo(3,2-g)(1)benzopyran-2-carboxylic acid, 5,9-dimethyl-7-oxo-, methyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the furan and benzopyran rings, followed by their fusion under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogens, acids, and bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-2-carboxylic acid, 5,9-dimethyl-7-oxo-, methyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-
Comparison: Compared to these similar compounds, 7H-Furo(3,2-g)(1)benzopyran-2-carboxylic acid, 5,9-dimethyl-7-oxo-, methyl ester has unique structural features that influence its chemical reactivity and potential applications. Its specific ester functional group and the presence of methyl groups at positions 5 and 9 contribute to its distinct properties and make it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
60627-03-4 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
methyl 5,9-dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylate |
InChI |
InChI=1S/C15H12O5/c1-7-4-12(16)20-14-8(2)13-9(5-10(7)14)6-11(19-13)15(17)18-3/h4-6H,1-3H3 |
InChI Key |
QHXFAIJMLLYLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)OC |
Origin of Product |
United States |
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